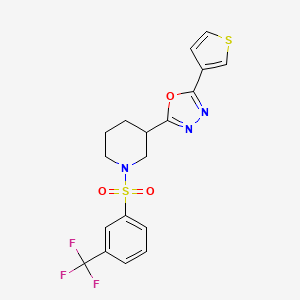

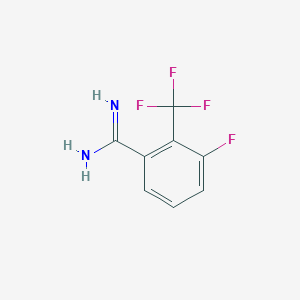

![molecular formula C17H15NO2 B2722913 (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one CAS No. 1164512-68-8](/img/structure/B2722913.png)

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one, also known as chalcone derivative, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of flavonoids and has been found to possess various biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

Scientific Research Applications

Corrosion Inhibition

A novel approach to corrosion inhibition in mild steel uses amino acid-based corrosion inhibitors, including a compound similar in structure to (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one. These inhibitors show significant efficiency, with one achieving up to 96.08% inhibition at low concentrations. Their adsorption on metal surfaces follows the Langmuir isotherm model, indicating a strong and efficient inhibition mechanism. This discovery opens new avenues for developing environmentally friendly corrosion inhibitors for industrial applications (Srivastava et al., 2017).

Photocytotoxic Compounds in Cancer Therapy

Research into oxovanadium(IV) complexes, incorporating a structure analogous to the query compound, highlights their potential as photocytotoxic agents against cancer cells. These complexes can induce DNA and protein cleavage under light irradiation, demonstrating significant effects in adenocarcinoma A549 cells. This suggests their utility in developing light-activated therapies for cancer treatment, offering a targeted approach with reduced side effects compared to conventional chemotherapy (Sasmal et al., 2010).

Polymerization Catalysts

Tetraphenylethylene (TPE)-functionalized nitroxides, including compounds with structural similarities to the query compound, have shown to mediate polymerization processes efficiently. These catalysts facilitate both homogeneous and heterogeneous polymerizations, offering a novel way to monitor and control the polymerization process visually. This breakthrough could significantly impact materials science, allowing for the development of new polymeric materials with tailored properties for various applications (Ma et al., 2021).

properties

IUPAC Name |

(Z)-3-(phenacylamino)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-16(14-7-3-1-4-8-14)11-12-18-13-17(20)15-9-5-2-6-10-15/h1-12,18H,13H2/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMFVEMHQGCMCZ-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN/C=C\C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

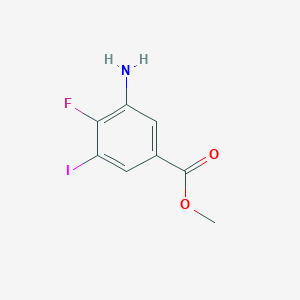

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)

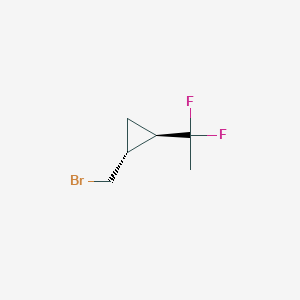

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)

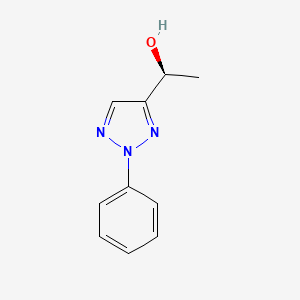

![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)

![3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2722841.png)

![5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2722852.png)